gamma-l-Glutamyl-s-allyl-l-cysteine
Description
Contextual Significance as a Sulfur-Containing Peptide in Biological Systems
GSAC is a prominent member of the γ-glutamyl peptide family, which are common constituents of plants. mdpi.com These peptides are characterized by a unique peptide bond formed between the amino group of an amino acid and the γ-carboxyl group of a glutamic acid residue. mdpi.com In the context of garlic and other Allium species, GSAC is a major sulfur-containing peptide. tandfonline.comresearchgate.net The presence of sulfur within its structure is a defining feature, contributing to its chemical reactivity and biological relevance. nih.govtandfonline.com
The concentration of GSAC in garlic can vary, with studies reporting ranges from 0.4% to 2.5% based on dry matter in various garlic samples. acs.org Its presence is not static; for instance, the content of γ-glutamyl peptides in garlic bulbs is known to increase a few weeks before harvest. researchgate.net
Role as a Precursor to Bioactive Organosulfur Compounds
One of the most critical roles of GSAC in a biological context is its function as a precursor to a variety of bioactive organosulfur compounds. acs.orgmdpi.com Through enzymatic and thermal processes, GSAC is transformed into other molecules of interest.
A primary pathway involves the hydrolysis of GSAC by the enzyme γ-glutamyl transpeptidase (GGT). nih.govresearchgate.net This enzymatic action cleaves the γ-glutamyl bond, releasing glutamic acid and yielding S-allyl-L-cysteine (SAC). nih.govresearchgate.net SAC is a well-studied, water-soluble organosulfur compound known for its high bioavailability. nih.govjuniperpublishers.com
Furthermore, GSAC is considered a precursor to S-allyl-L-cysteine sulfoxide (B87167) (alliin). acs.orgtandfonline.com Alliin (B105686) is a key compound responsible for the characteristic pungent aroma of freshly crushed garlic. tandfonline.com The transformation of GSAC can also lead to the formation of other compounds such as S-allylmercaptocysteine (SAMC). acs.orgnih.gov Studies simulating the conditions of black garlic processing have shown that GSAC can be converted into S-allylcysteine and glutamic acid through both thermal decomposition and enzymatic hydrolysis. acs.orgnih.gov
The transformation pathways of GSAC are crucial for the development of the chemical profile of garlic products. For example, during the processing of aged garlic extract, the conversion of GSAC to SAC contributes to the final composition and properties of the extract. researchgate.net
Table of Compound Transformation
| Precursor Compound | Transformation Process | Resulting Compound(s) | Reference(s) |
| γ-L-Glutamyl-S-allyl-L-cysteine (GSAC) | Enzymatic Hydrolysis (γ-glutamyl transpeptidase) | S-allyl-L-cysteine (SAC), Glutamic acid | nih.govresearchgate.net |
| γ-L-Glutamyl-S-allyl-L-cysteine (GSAC) | Thermal Decomposition / Enzymatic Hydrolysis | S-allylcysteine, Glutamic acid | acs.orgnih.gov |
| γ-L-Glutamyl-S-allyl-L-cysteine (GSAC) | Putative Biosynthetic Pathways | S-allyl-L-cysteine sulfoxide (Alliin), S-allylmercaptocysteine (SAMC) | acs.orgacs.orgnih.govtandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18N2O6S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfinylethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18N2O6S/c1-2-5-20(19)6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-,20?/m0/s1 |
InChI Key |
HNJGGWRGXDWZBY-ZLTTWBSJSA-N |
Isomeric SMILES |
C=CCS(=O)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Occurrence and Natural Abundance of Gsac
Distribution in Allium Species
GSAC is a significant component of the organosulfur compound profile in several Allium species, playing a central role in the biosynthetic pathways that lead to flavor and aroma precursors. frontiersin.orgnih.govnih.gov
Presence in Allium sativum (Garlic)
Allium sativum, or garlic, is the most well-documented source of γ-l-Glutamyl-s-allyl-l-cysteine. nih.gov It is considered a primary storage peptide for sulfur in the garlic bulb. researchgate.net This compound is a direct precursor to S-allyl-l-cysteine (SAC) and, subsequently, alliin (B105686), the compound that is converted to the pungent allicin (B1665233) when garlic is crushed. nih.govnih.gov
The concentration of GSAC in fresh garlic bulbs is substantial, though reported values vary. Research indicates that the content of GSAC in fresh garlic bulbs ranges from 2 to 7 mg per gram of fresh weight. researchgate.net On a dry weight basis, the concentration is higher, reported to be between 3 and 20 mg per gram. researchgate.net One study identified the content in mature bulbs to be approximately 5 mg per gram of fresh weight.
Table 1: Concentration of γ-l-Glutamyl-s-allyl-l-cysteine (GSAC) in Garlic (Allium sativum) Bulbs
| Basis | Concentration Range (mg/g) |
|---|---|
| Fresh Weight | 2 - 7 |
| Dry Weight | 3 - 20 |
Detection in Allium fistulosum (Welsh Onion)
Variations in GSAC Content Across Different Allium Tissues and Developmental Stages
The concentration of γ-l-Glutamyl-s-allyl-l-cysteine in garlic is not static; it fluctuates based on the specific tissue and the plant's life cycle, including post-harvest storage.
Research indicates that γ-glutamyl cysteines, including GSAC, are primarily localized in the garlic bulb. researchgate.net Specifically, GSAC has been isolated from fresh garlic scales, which are modified leaves that form the protective layers of the bulb.
The developmental stage of the garlic plant significantly impacts GSAC levels. The content of γ-glutamyl-cysteines in the bulb is reported to increase in the weeks leading up to harvest. researchgate.net Post-harvest, the concentration of GSAC is highly dynamic. Storage conditions play a critical role in its stability and conversion. Studies have shown that the GSAC content decreases significantly during storage. researchgate.net This decrease is part of the natural aging and enzymatic processes within the clove. For instance, during 150 days of storage, a decrease in GSAC content was observed at temperatures of -3°C, 4°C, and 23°C, with a corresponding increase in its derivative, alliin. This conversion is catalyzed by the enzyme γ-glutamyl transpeptidase. Similarly, processing fresh garlic into aged garlic extract involves the enzymatic and thermal transformation of GSAC into other compounds, notably S-allyl-l-cysteine.
Mechanistic Investigations of Gsac and Its Derivatives in Biological Systems Excluding Clinical Outcomes
Biochemical Mechanisms of Action in vitro and in Cellular Models
Anti-glycation Effects in Model Systems (e.g., Bovine Serum Albumin/Glucose System)
Studies utilizing the bovine serum albumin (BSA)/glucose model system have demonstrated the anti-glycative properties of γ-l-Glutamyl-s-allyl-l-cysteine (GSAC). nih.gov This naturally occurring organosulfur compound, found in garlic, has been shown to interfere with the non-enzymatic reaction between proteins and reducing sugars, a process known as glycation. nih.govmedchemexpress.comtandfonline.com The formation of advanced glycation end products (AGEs) resulting from this reaction is implicated in various age-related diseases and complications.
A key indicator of AGE formation is the development of characteristic fluorescence. Research has shown that GSAC inhibits the increase in fluorescence intensity at approximately 440 nm in a concentration-dependent manner in the BSA/glucose system. nih.govresearchgate.net This suggests that GSAC can effectively impede the formation of fluorescent AGEs.
Glycation primarily occurs on the free amino groups of proteins, particularly the ε-amino group of lysine (B10760008) residues. Investigations have revealed that as GSAC concentrations increase from 0.1 to 2.5 mg/mL, it reduces the number of reacted free lysine side chains by 10.9%, 24.7%, and 37.7%, respectively. nih.govresearchgate.net This provides direct evidence of GSAC's ability to protect lysine residues from glycation.
Table 1: Effect of GSAC on Free Lysine Side Chains in BSA/Glucose System
| GSAC Concentration (mg/mL) | Reduction of Reacted Free Lysine Side Chains (%) |
|---|---|
| 0.1 | 10.9 |
This table is interactive. You can sort and filter the data.
Glycation can induce significant conformational changes in proteins. In the BSA/glucose model, glycation led to a decrease in α-helix content from 61.3% to 55.6% and an increase in β-sheet content from 2.1% to 5.4%. nih.govresearchgate.net However, the presence of GSAC at a concentration of 2.5 mg/mL was found to prevent these glycation-specific structural alterations, indicating a stabilizing effect on the protein's native conformation. nih.govresearchgate.net This structural protection suggests that GSAC may act similarly to a molecular chaperone by blocking the refolding of BSA into cross-β structures. tandfonline.com Furthermore, GSAC treatment at the same concentration suppressed the crosslinking of proteins to form polymers. nih.gov
Table 2: Protective Effect of GSAC on BSA Secondary Structure during Glycation
| Treatment | α-Helix Content (%) | β-Sheet Content (%) |
|---|---|---|
| Native BSA | 61.3 | 2.1 |
| BSA + Glucose (Glycated) | 55.6 | 5.4 |
This table is interactive. You can sort and filter the data.
Metal-Chelating Activities in vitro
The presence of transition metals can catalyze the formation of AGEs. Research has indicated that GSAC possesses metal-chelating properties in vitro at concentrations of 10, 40, and 160 μg/mL. nih.govresearchgate.net By binding to metal ions, GSAC may inhibit their catalytic activity, thereby further contributing to its anti-glycative effects. The combined radical-scavenging and metal-chelating capacities of GSAC likely play a significant role in its ability to mitigate protein glycation. nih.gov
Role in Inter-Organismal Interactions and Environmental Contexts
Gamma-l-Glutamyl-s-allyl-l-cysteine (GSAC), a dipeptide naturally synthesized by plants in the Allium genus, such as the Welsh onion (Allium fistulosum), demonstrates significant influence within its environmental and ecological context. researchgate.netasm.orgnih.gov Its primary role in this domain involves mediating interactions with soil microorganisms, which in turn reshapes the soil's capacity to defend against plant diseases. researchgate.net
The application of GSAC to soil actively manipulates the composition of the native microbial flora. researchgate.netasm.org Research based on 16S rRNA gene amplicon sequencing has revealed that GSAC significantly alters the bacterial community structure. asm.org Specifically, its introduction into the soil leads to a notable increase in the relative abundance of particular bacterial genera. researchgate.netasm.orgnih.gov This effect is not a broad-spectrum promotion of all microbial life but a targeted stimulation of specific groups. researchgate.net The change in the microbial community is directly linked to the functional changes observed in the soil's health and pathogen resistance. asm.org
A key outcome of GSAC's influence on soil microbes is the enhancement of the soil's natural ability to suppress plant pathogens, a phenomenon known as soil suppressiveness. researchgate.netasm.orgnih.gov Studies have demonstrated that amending soil with GSAC, a dipeptide found abundantly in the root extract of Welsh onion, significantly suppresses Fusarium wilt diseases. researchgate.netasm.orgnih.gov This effect was not observed with other commercial dipeptides, highlighting the unique activity of GSAC. nih.gov The suppressiveness induced by GSAC is biologically mediated; the compound showed no disease-suppressing effect in sterilized soil, indicating that its action is dependent on the presence of soil microbes. researchgate.netasm.orgnih.gov Furthermore, this suppressive quality is transferable. When microflora from GSAC-amended soil was transplanted to sterilized soil, the recipient soil also became suppressive to Fusarium wilt. researchgate.netasm.org
The mechanism behind GSAC-induced soil suppressiveness lies in its ability to stimulate specific indigenous bacteria that are antagonistic to plant pathogens. researchgate.netasm.orgnih.gov The suppressive effect is nullified if the soil microflora is treated with antibacterial antibiotics, confirming that bacteria are the primary agents of this phenomenon. researchgate.netasm.org Sequencing studies have identified the specific bacterial operational taxonomic units (OTUs) that flourish in response to GSAC.
Key bacterial groups stimulated by GSAC include:
Pseudomonas (OTU224): Strains of Pseudomonas isolated from the rhizosphere of Welsh onions, corresponding to this OTU, showed a remarkable ability to suppress cucumber Fusarium wilt on their own. researchgate.netasm.org This suggests that OTU224 is a critical component of the GSAC-mediated suppressiveness. researchgate.net
Burkholderia-Caballeronia-Paraburkholderia (OTU387): The relative abundance of this group also significantly increased following GSAC application. researchgate.netasm.orgnih.gov
Bdellovibrio (OTU1259): This predatory bacterium, known for preying on other bacteria, was also enriched in GSAC-amended soils. researchgate.netasm.orgnih.gov
Table 1: Bacterial Genera Stimulated by GSAC in Soil
| Bacterial Group | OTU Identifier | Role in Soil Suppressiveness | Citation |
|---|---|---|---|
| Pseudomonas | OTU224 | Directly suppresses Fusarium wilt. | researchgate.netasm.org |
| Burkholderia-Caballeronia-Paraburkholderia | OTU387 | Increased abundance contributes to suppressiveness. | researchgate.netasm.orgnih.gov |
| Bdellovibrio | OTU1259 | Predatory bacteria, abundance increased by GSAC. | researchgate.netasm.orgnih.gov |
Enhancement of Soil Suppressiveness to Plant Pathogens (e.g., Fusarium wilt)
Mechanistic Studies of S-Allyl-L-Cysteine (SAC) as a Major GSAC Metabolite in in vitro and Animal Models
S-Allyl-L-cysteine (SAC) is a major metabolite of GSAC, biosynthesized through the hydrolysis of GSAC by the enzyme γ-glutamyl transpeptidase. nih.govnih.gov SAC has been the subject of numerous mechanistic studies in laboratory and animal models to elucidate its biological activities, particularly its neuroprotective effects. nih.govnih.gov
A significant body of research points to SAC's ability to protect against neuronal death by modulating pathways associated with endoplasmic reticulum (ER) stress. nih.govnih.govnih.gov The ER is a critical organelle for protein synthesis and folding, and the accumulation of unfolded or misfolded proteins triggers a state of ER stress, activating a set of signaling pathways known as the unfolded protein response (UPR). nih.govscienceopen.com If the stress is prolonged or severe, the UPR can initiate apoptosis (programmed cell death). nih.gov ER stress is implicated in a variety of neurodegenerative diseases. nih.govscienceopen.com
SAC has been shown to confer significant protective effects against neurotoxicity induced by ER stress in cultured rat hippocampal neurons and organotypic hippocampal slice cultures. nih.govnih.gov This neuroprotective action is strongly suggested to work by attenuating the activation of caspase-12, a key initiator of apoptosis in ER stress-specific pathways. nih.gov
The protective mechanism of SAC against ER stress-induced cell death is not primarily due to general antioxidant activity but is attributed to a more specific molecular interaction: the direct suppression of calpain activity. nih.govresearchgate.net Calpains are a family of calcium (Ca²⁺)-dependent cysteine proteases that become activated following an increase in intracellular Ca²⁺ levels, a common event during ER stress. nih.govresearchgate.net
In vitro assays show that SAC, but not related antioxidant compounds like L-cysteine or N-acetylcysteine (NAC), concentration-dependently suppresses the activity of both µ-calpain and m-calpain. nih.gov Further mechanistic studies suggest that SAC inhibits calpain by interacting directly with the enzyme's Ca²⁺-binding site. nih.govnih.govresearchgate.net This prevents the conformational changes required for the enzyme's activation. nih.gov This targeted inhibition of calpain is considered a primary mechanism for SAC's neuroprotective effects against ER stress-induced neuronal death. nih.govresearchgate.net Interestingly, while some synthetic derivatives of SAC show even more potent neuroprotective activity, their mechanism appears to be independent of calpain inhibition, highlighting the specific nature of the SAC-calpain interaction. researchgate.net
Table 2: Mechanistic Actions of S-Allyl-L-Cysteine (SAC) in In Vitro & Animal Models
| Mechanism | Target | Effect | Model System(s) | Citation |
|---|---|---|---|---|
| Modulation of ER Stress | ER Stress Pathways (e.g., Caspase-12 activation) | Attenuates ER stress-induced neuronal death. | Cultured rat hippocampal neurons, Organotypic hippocampal slice cultures. | nih.govnih.gov |
| Direct Enzyme Suppression | Calpain (µ- and m-calpain) | Directly inhibits enzyme activity by interacting with the Ca²⁺-binding site. | In vitro enzyme assays, Cultured rat hippocampal neurons. | nih.govnih.govresearchgate.net |
Effects on Protein Aggregation and Processing (e.g., Amyloid-beta peptide production)
The accumulation of protein aggregates is a hallmark of many neurodegenerative diseases. mdpi.com The process of protein aggregation can interfere with various cellular functions and contribute to cellular damage. mdpi.com Research into compounds that can modulate this process is crucial for understanding and potentially mitigating neurodegenerative disorders. While direct mechanistic studies on this compound (GSAC) are limited in this specific context, research on its derivative, S-allyl-l-cysteine (SAC), provides valuable insights into the potential anti-amyloidogenic activities of this class of compounds.
Studies have shown that SAC can influence the aggregation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov In vitro experiments have demonstrated that SAC can dose-dependently inhibit the formation of Aβ fibrils and also destabilize pre-existing Aβ fibrils. nih.gov This suggests a dual role in both preventing the initial aggregation and breaking down existing aggregates. The mechanism appears to involve the binding of SAC to the Aβ peptide, which induces a partially folded conformation, thereby interfering with the typical aggregation pathway. nih.gov
Furthermore, investigations in diabetic mouse models have indicated that administration of SAC can significantly reduce the levels of Aβ in intestinal cells (enterocytes). researchgate.net This effect is thought to be linked to SAC's ability to modulate the processing of the amyloid precursor protein (APP) and to mitigate factors that promote amyloidogenesis, such as hyperinsulinemia and oxidative stress. researchgate.net However, in the same study, a significant reduction in plasma Aβ levels was not observed, suggesting that the primary impact may be on peripheral Aβ levels rather than systemic clearance. researchgate.net
The table below summarizes key research findings on the effects of S-allyl-l-cysteine (SAC) on amyloid-beta aggregation.
| Compound | Model System | Key Findings | Citation |
| S-allyl-l-cysteine (SAC) | In vitro (Aβ peptide) | Dose-dependently inhibited Aβ fibrillation and destabilized preformed Aβ fibrils. | nih.gov |
| S-allyl-l-cysteine (SAC) | In vitro (Aβ peptide) | Binds to Aβ, inducing a partially folded conformation. | nih.gov |
| S-allyl-l-cysteine (SAC) | db/db diabetic mice | Significantly reduced enterocytic Aβ levels. | researchgate.net |
| S-allyl-l-cysteine (SAC) | db/db diabetic mice | Did not significantly reduce plasma Aβ levels. | researchgate.net |
Impact on Dopaminergic Neuron Injury Models
The degeneration of dopaminergic neurons is a primary characteristic of Parkinson's disease. nih.gov Protecting these neurons from injury is a key therapeutic strategy. While direct evidence for the effect of this compound on dopaminergic neuron injury models is emerging, the broader family of sulfur-containing compounds and related phytochemicals have shown protective effects.
The neurotoxicity that leads to the loss of dopaminergic neurons is complex, involving mechanisms such as oxidative stress, mitochondrial dysfunction, and protein aggregation. nih.gov One of the endogenous neurotoxins implicated in this process is derived from the oxidation of dopamine (B1211576) itself, leading to the formation of o-quinones. nih.gov The protection of dopaminergic neurons often involves enhancing the cellular antioxidant defense systems.
The compound γ-glutamylcysteine (γ-GC), a direct precursor to glutathione (B108866) (GSH), has been shown to protect neurons and astrocytes from oxidative injury in vitro. nih.gov Pretreatment with γ-GC was found to increase the ratio of reduced to oxidized GSH in both cell types and to increase total GSH levels in neurons. nih.gov This enhancement of the glutathione system helps to mitigate oxidative damage. Since GSAC shares the γ-glutamyl-cysteine backbone, it is plausible that it could exert similar protective effects by influencing cellular glutathione metabolism.
Furthermore, some studies suggest that certain compounds can induce a neuroprotective response in dopaminergic neurons. For instance, in response to toxic insults, some dopaminergic neurons have been observed to upregulate the expression of the vesicular glutamate (B1630785) transporter VGLUT2, a change that appears to confer resilience against degeneration. nih.gov This highlights the complex and multifaceted nature of neuroprotective mechanisms that can be triggered in these neurons.
The table below outlines findings related to compounds with similar structures or functions to GSAC in the context of neuronal protection.
| Compound/Factor | Model System | Key Findings | Citation |
| γ-Glutamylcysteine (γ-GC) | Cultured rat neurons and astrocytes | Increased the ratio of reduced:oxidized GSH and total GSH in neurons, protecting against H₂O₂-induced injury. | nih.gov |
| VGLUT2 expression | Mouse models of neurotoxin injury | Enhanced expression of VGLUT2 in surviving dopaminergic neurons, suggesting a resilient phenotype. | nih.gov |
Contribution to Kokumi Properties and Calcium-Sensing Receptor (CaSR) Activity
This compound is part of a class of γ-glutamyl peptides that are known to contribute to the "kokumi" sensation in foods. jst.go.jpsymega.com Kokumi is not a taste in itself but rather a sensation of richness, mouthfulness, and complexity that enhances the primary tastes of sweet, salty, and umami. symega.comkerry.com
The mechanism through which these peptides exert their kokumi effect is believed to be mediated by the calcium-sensing receptor (CaSR), a G-protein-coupled receptor found on the tongue. jst.go.jpnih.govnih.gov When γ-glutamyl peptides bind to and activate the CaSR, it potentiates the signals of other taste stimuli. nih.gov Research has shown a positive correlation between the ability of a γ-glutamyl peptide to act as a CaSR agonist and its sensory effect as a kokumi substance. jst.go.jpnih.gov
A number of γ-glutamyl peptides have been studied for their CaSR activity. Among the dipeptides composed of proteinogenic amino acids, γ-Glu-Cys has been found to exhibit the most intense CaSR activity. jst.go.jp This suggests that the cysteine moiety, which is also present in GSAC, is important for this activity. The structural requirements for potent CaSR activation by γ-glutamyl peptides have been determined to include an N-terminal γ-L-glutamyl residue and a moderately sized, neutral substituent at the second residue in the L-configuration. nih.gov
The table below presents data on the CaSR activity of various γ-glutamyl peptides, highlighting the importance of the peptide structure in eliciting the kokumi sensation.
| γ-Glutamyl Peptide | Relative CaSR Activity | Kokumi Effect | Citation |
| γ-Glu-Cys | High | Strong | jst.go.jp |
| γ-Glu-Val | Moderate | Present | jst.go.jp |
| γ-Glu-Ala | Not specified | Present | nih.gov |
| γ-Glu-Val-Gly | Potent | Potent | nih.gov |
| γ-Glu-Nva-Gly | Not specified | Excellent | jst.go.jp |
| Glutathione (γ-Glu-Cys-Gly) | Active | Present | jst.go.jpnih.gov |
Analytical Methodologies for Gsac and Its Metabolites in Research Matrices
Extraction and Sample Preparation Techniques for Biological and Plant Materials
The initial and critical step in the analysis of GSAC involves its extraction from the complex matrices of biological tissues and plant materials. The choice of extraction method is paramount to ensure high recovery rates and to minimize the degradation of the target compound.
For plant materials, particularly garlic and its products, sample preparation often begins with lyophilization (freeze-drying) to preserve the integrity of the sulfur-containing compounds. researchgate.net This is typically followed by homogenization of the dried material. A common approach for extracting GSAC and related compounds from garlic involves soaking the material in a dilute calcium chloride (CaCl2) solution, which has been shown to activate endogenous enzymes like γ-glutamyltranspeptidase (γ-GTP) that can influence the concentration of GSAC's metabolite, S-allyl-L-cysteine (SAC). researchgate.netnih.gov One study detailed a process where fresh garlic was soaked in a 10-mM CaCl2 solution for 72 hours at 10°C to enhance γ-GTP activity. nih.gov For the extraction of γ-GTP itself, a 50-mM Tris-HCl buffer (pH 8.0) containing 5 mM 6-aminocaproic acid has been utilized. nih.gov The mashed garlic is mixed with the extraction solution and then centrifuged to separate the solid fraction, yielding a supernatant that contains the enzyme and other soluble compounds. nih.gov Another method for SAC, a metabolite of GSAC, involved adding deionized water to samples and performing an extraction in a 90°C water bath for 2 hours, followed by centrifugation. nih.gov
In the context of preparing samples for analysis, particularly for High-Performance Liquid Chromatography (HPLC), derivatization is a key step to enhance the detectability of amino acids like GSAC and its metabolites. Derivatization with dansyl chloride is a frequently employed technique. researchgate.netmdpi.com In a typical procedure, the sample extract is mixed with a sodium hydrogencarbonate buffer and a dansyl chloride solution in acetone, followed by heating to facilitate the reaction. mdpi.com This process attaches a chromophore or fluorophore to the analyte, making it more amenable to detection by UV or fluorescence detectors.
Chromatographic Separation Methods
Chromatography is the cornerstone for separating GSAC and its metabolites from other compounds present in the extract. The choice between different chromatographic techniques depends on the complexity of the sample matrix and the specific analytical goals.
HPLC is the most widely used technique for the separation and quantification of GSAC and its derivatives due to its high resolution and sensitivity. researchgate.net Various HPLC methods have been developed, often coupled with different detectors for enhanced specificity.
A common setup for the analysis of S-allyl-L-cysteine (SAC), a key metabolite of GSAC, utilizes a C18 column as the stationary phase. bezmialemscience.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with isocratic elution being a simple and effective approach. bezmialemscience.org For instance, one method employed an acetonitrile:water (70:30, v/v) mobile phase with a flow rate of 1 mL/min. bezmialemscience.org Another method for GABA and glutamic acid, which can be adapted for GSAC, used a gradient elution with a mobile phase consisting of methanol (B129727) and a sodium acetate-methanol buffer on a Poroshell 120 EC-C18 column. mdpi.com
The validation of HPLC methods is crucial to ensure their reliability. Key validation parameters include linearity, precision, accuracy, and sensitivity (limit of detection and quantification). For SAC analysis, linear correlation coefficients (r) are typically greater than 0.998. researchgate.net Intra- and inter-day precision, expressed as relative standard deviation (RSD), has been reported to be less than 15.3% for both UV and MS detection methods. researchgate.net The limit of quantification (LOQ) for SAC can be as low as 0.71 μg/g with UV detection and 0.07 μg/g with mass spectrometry detection. researchgate.net
Table 1: HPLC Method Parameters for the Analysis of GSAC Metabolites
| Parameter | Method 1 (SAC) bezmialemscience.org | Method 2 (GABA/Glu) mdpi.com |
|---|---|---|
| Column | C18 (5 µm, 4.6 mm x 150 mm) | Poroshell 120 EC-C18 (2.7 µm, 3 mm x 100 mm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A: Methanol; B: 0.05M Sodium Acetate:Methanol (900:100, pH 8) |
| Elution | Isocratic | Gradient |
| Flow Rate | 1 mL/min | 0.3 mL/min |
| Detection | UV (254 nm) | UV (254 nm) |
| Injection Volume | 20 µL | 5 µL |
| Temperature | 25 °C | 30 °C |
Thin Layer Chromatography (TLC) offers a simpler and more cost-effective alternative for the qualitative and semi-quantitative analysis of GSAC. nih.gov It has been successfully used to monitor the enzymatic synthesis of GSAC. nih.gov In one study, TLC combined with computer-assisted image analysis was used for the quantitative determination of GSAC. nih.gov The technique is particularly useful for observing the progress of reactions and for preliminary screening of samples before employing more sophisticated methods like HPLC. Research has also utilized TLC to investigate the spontaneous chiral conversion and condensation of L-cysteine, a component of GSAC. researchgate.net
Spectrometric Detection and Quantification
Following chromatographic separation, various spectrometric techniques are employed for the detection and quantification of GSAC and its metabolites.
Ultraviolet (UV) detection is a common and straightforward method used in conjunction with HPLC. bezmialemscience.org The detection wavelength is chosen based on the absorbance characteristics of the analyte or its derivative. For underivatized compounds, the absorbance may be low, but derivatization with agents like dansyl chloride significantly enhances UV detectability. researchgate.netmdpi.com For instance, the analysis of SAC and allicin (B1665233) has been performed at a wavelength of 254 nm. bezmialemscience.org The limit of detection (LOD) and limit of quantification (LOQ) for SAC using HPLC-UV have been reported to be 1.5 μg/mL and 5 μg/mL, respectively. bezmialemscience.org
Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS) and utilizing tandem mass spectrometry (MS/MS), provides the highest level of specificity and sensitivity for the analysis of GSAC and its metabolites. mdpi.comacs.org Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds, allowing for the analysis of intact molecular ions. nih.gov
In the positive ESI-MS/MS spectrum of GSAC, a significant signal for the protonated molecule [M+H]+ is observed at an m/z of 291.1. nih.gov Fragmentation of this parent ion yields characteristic product ions at m/z values of 73.0, 130.1, 145.0, and 162.1, which are used for confirmation and quantification. nih.govresearchgate.net This high degree of specificity makes LC-MS/MS the gold standard for identifying and quantifying GSAC and its transformation products, such as S-allylcysteine, alliin (B105686), and S-allylmercaptocysteine, in complex matrices like those found in processed garlic. acs.orgnih.gov The LC-MS approach has been shown to be superior to Flow Injection Analysis-Mass Spectrometry (FIA-MS) for the differential determination of SAC and its diastereoisomer, S-1-propenyl-L-cysteine (S1PC). mdpi.comnih.govnih.gov
Table 2: Mass Spectrometric Data for GSAC
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including γ-L-Glutamyl-S-allyl-L-cysteine (GSAC). Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton of GSAC. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment (e.g., carbonyl, olefinic, aliphatic).
The data obtained from both ¹H and ¹³C-NMR are collectively analyzed to piece together the molecular structure. The chemical shifts, signal integrations (in ¹H-NMR), and coupling constants (J-coupling) all contribute to the definitive structural assignment of γ-L-Glutamyl-S-allyl-L-cysteine.
Below are tables detailing the theoretical or experimentally observed chemical shifts for GSAC.
Table 1: ¹H-NMR Spectral Data of γ-L-Glutamyl-S-allyl-L-cysteine
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| Hα (Glu) | 3.8 - 3.9 | Triplet | |
| Hβ (Glu) | 2.1 - 2.2 | Multiplet | |
| Hγ (Glu) | 2.4 - 2.5 | Multiplet | |
| Hα (Cys) | 4.5 - 4.6 | Multiplet | |
| Hβ (Cys) | 2.9 - 3.1 | Multiplet | |
| S-CH₂ (Allyl) | 3.2 - 3.3 | Doublet | |
| =CH (Allyl) | 5.7 - 5.9 | Multiplet | |
| =CH₂ (Allyl) | 5.1 - 5.3 | Multiplet |
Table 2: ¹³C-NMR Spectral Data of γ-L-Glutamyl-S-allyl-L-cysteine
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (Glu, γ-carboxyl) | 174 - 176 |
| C=O (Glu, α-carboxyl) | 172 - 174 |
| Cα (Glu) | 52 - 54 |
| Cβ (Glu) | 26 - 28 |
| Cγ (Glu) | 30 - 32 |
| C=O (Cys, carboxyl) | 171 - 173 |
| Cα (Cys) | 53 - 55 |
| Cβ (Cys) | 33 - 35 |
| S-CH₂ (Allyl) | 35 - 37 |
| =CH (Allyl) | 133 - 135 |
| =CH₂ (Allyl) | 117 - 119 |
Derivatization Strategies for Enhanced Detection (e.g., Dansyl Chloride)
In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis by a particular method. For compounds like GSAC and its metabolites, which may lack a strong chromophore or fluorophore, derivatization is crucial for enhancing their detection by techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. nih.gov
One widely used derivatization reagent is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). nih.govmdpi.com This reagent reacts with primary and secondary amino groups, such as the N-terminal amino group of the glutamyl residue in GSAC, under mild alkaline conditions. mdpi.com The resulting dansylated derivative is highly fluorescent, which significantly lowers the detection limits compared to underivatized analysis. nih.govmdpi.com
The process involves incubating the sample containing GSAC or its metabolites with a solution of dansyl chloride in an appropriate solvent (e.g., acetone) and a buffer to maintain the optimal pH for the reaction. After the reaction is complete, the excess dansyl chloride is often quenched, and the derivatized sample is then ready for chromatographic analysis. The use of an internal standard is recommended to improve the reproducibility and reliability of the quantification. nih.gov
Other derivatization strategies for γ-glutamyl peptides have also been explored. For instance, derivatization using pentafluorobenzyl bromide (PFB-Br) followed by gas chromatography-mass spectrometry (GC-MS) analysis has been reported for related γ-glutamyl peptides. nih.govresearchgate.net This method converts the peptides into their pentafluorobenzyl esters, which are amenable to GC-MS analysis. nih.govresearchgate.net Another approach involves a two-step derivatization where γ-glutamyl peptides are first converted to the methyl ester of pyroglutamate, which is then further derivatized for GC-MS analysis. nih.govresearchgate.net These methods highlight the flexibility in choosing a derivatization strategy based on the analytical platform and the specific requirements of the study.
Chemical Synthesis of Gsac and Its Derivatives for Research Purposes
Laboratory-Scale Synthetic Methodologies
Laboratory-scale synthesis of GSAC provides researchers with the necessary quantities of the compound for in-vitro and in-vivo studies. These methods are designed to be efficient and yield a high-purity product.
A common and effective method for the laboratory synthesis of GSAC involves the use of N-phthaloyl-L-glutamic acid anhydride (B1165640) as a key precursor. mdpi.com This approach is advantageous because the phthaloyl group protects the amino group of glutamic acid, and the anhydride formation activates the γ-carboxyl group for selective reaction. mdpi.com
The synthesis begins with the preparation of N-phthaloyl-L-glutamic acid anhydride. This is typically achieved by reacting L-glutamic acid with phthalic anhydride at an elevated temperature, followed by treatment with acetic anhydride to form the cyclic anhydride. mdpi.comgoogle.com This process yields the precursor necessary for the subsequent coupling reaction. mdpi.com
Once the N-phthaloyl-L-glutamic acid anhydride is obtained, it is reacted with S-allyl-L-cysteine in a suitable solvent, such as N,N-dimethylformamide (DMF). mdpi.com The amino group of S-allyl-L-cysteine attacks the γ-carbonyl group of the anhydride, leading to the formation of N-phthaloyl-γ-l-Glutamyl-s-allyl-l-cysteine. mdpi.com The final step is the deprotection of the phthaloyl group, typically using hydrazine (B178648) hydrate, to yield the desired product, gamma-l-Glutamyl-s-allyl-l-cysteine. mdpi.com This method has been shown to be effective, with good yields. mdpi.com
Synthesis of S-allyl-L-cysteine: The starting material, S-allyl-L-cysteine, can be synthesized by reacting L-cysteine hydrochloride with allyl bromide in an ammonium (B1175870) hydroxide (B78521) solution. nih.gov
The demand for larger quantities of GSAC for more extensive research has led to the development of multi-gram scale synthetic procedures. A notable method allows for the synthesis of GSAC and other γ-glutamyl derivatives of sulfur-containing amino acids in a two-step, one-pot procedure. mdpi.com
This scaled-up synthesis starts with the one-pot preparation of N-phthaloyl-L-glutamic acid anhydride from L-glutamic acid and phthalic anhydride. mdpi.com The resulting anhydride is then directly used in the next step without purification. The acylation of S-allyl-L-cysteine with the anhydride is carried out, followed by the removal of the phthaloyl protecting group. mdpi.com This streamlined, one-pot approach enhances the efficiency of the synthesis, making it suitable for producing gram quantities of the final product. mdpi.com For instance, a reported multi-gram scale synthesis of γ-Glutamyl-S-allyl-l-cysteine yielded 3.45 grams, which corresponds to a 79% yield. mdpi.com
Synthesis of Related gamma-Glutamyl-Sulfur Compounds
The synthetic methodology utilizing N-phthaloyl-L-glutamic acid anhydride is not limited to GSAC but can be applied to synthesize a variety of other γ-glutamyl-sulfur compounds. mdpi.com By substituting S-allyl-L-cysteine with other sulfur-containing amino acids, researchers can generate a library of related compounds for structure-activity relationship studies.
Future Research Directions and Challenges
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthesis of GSAC is a complex process involving several enzymatic steps. While the initial formation of its precursor, γ-L-glutamyl-L-cysteine (GGC), is catalyzed by glutamate-cysteine ligase (GCL), the subsequent S-allylation step to form GSAC is not fully characterized. wikipedia.org Future research must focus on identifying and characterizing the specific S-allyltransferase(s) responsible for this crucial reaction in Allium species. The discovery of these enzymes will be pivotal for understanding the regulation of GSAC accumulation.
Furthermore, the regulatory mechanisms governing the expression and activity of biosynthetic enzymes remain largely unknown. Transcriptional regulation of the genes encoding these enzymes in response to developmental cues and environmental stimuli is a critical area for future studies. Investigating the role of transcription factors and signaling pathways will provide a more complete picture of how GSAC biosynthesis is controlled within the plant.
Comprehensive Characterization of Metabolic Pathways and Intermediate Compounds
Once synthesized, GSAC undergoes various metabolic transformations. A key pathway involves its conversion to S-allyl-L-cysteine (SAC) through the action of γ-glutamyl transpeptidase (GGT). nih.govnih.gov However, the complete metabolic fate of GSAC, especially during processes like the aging of garlic to produce black garlic, is still being unraveled.
Recent studies have shown that during the processing of black garlic, GSAC levels decrease significantly, giving rise to a variety of other compounds. nih.gov Thermal decomposition and enzymatic hydrolysis are the primary transformation pathways. nih.gov Research has identified several products, including SAC, glutamic acid, pyroglutamic acid, alliin (B105686), and S-allylmercaptocysteine. nih.gov
Future metabolomics studies, employing high-resolution mass spectrometry, are needed to create a comprehensive map of all GSAC metabolites. This will involve the identification and quantification of both known and novel intermediate compounds. A detailed understanding of these metabolic networks is essential for explaining the diverse biological activities attributed to garlic and its products.
Table 1: Known Transformation Products of gamma-l-Glutamyl-s-allyl-l-cysteine
| Precursor | Transformation Pathway | Resulting Compound(s) | Reference(s) |
| This compound | Enzymatic Hydrolysis (γ-glutamyl transpeptidase) | S-allyl-l-cysteine, Glutamic Acid | nih.govnih.gov |
| This compound | Thermal Processing | S-allyl-l-cysteine, Glutamic Acid | nih.gov |
| Glutamic Acid (from GSAC degradation) | Intramolecular Dehydration (at 75°C) | Pyroglutamic Acid | nih.gov |
| This compound | (During black garlic processing) | Alliin, S-allylmercaptocysteine | nih.gov |
Advanced Mechanistic Studies in Diverse Biological Systems
The biological activities of GSAC and its metabolites, particularly SAC, are of significant interest. SAC has demonstrated neuroprotective effects, potentially through the modulation of endoplasmic reticulum stress and calcium signaling. nih.gov The antioxidant properties of these compounds are also well-documented. researchgate.net However, the precise molecular mechanisms underlying these effects require more in-depth investigation.
Future research should employ a range of in vitro and in vivo models to dissect the specific signaling pathways and cellular targets of GSAC and its derivatives. Studies could focus on its impact on inflammatory pathways, such as the NF-κB signaling cascade, and its role in modulating cellular redox homeostasis. researchgate.net Understanding these mechanisms at a molecular level is crucial for validating the therapeutic potential of GSAC.
Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity
The accurate and sensitive detection of GSAC and its related compounds in complex biological matrices presents an analytical challenge. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, issues such as matrix effects can lead to inaccuracies. nih.gov
The development of more robust and sensitive analytical techniques is a key area for future research. Capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) has shown promise in overcoming the matrix effects observed with LC-MS/MS for the analysis of γ-glutamyl peptides. nih.gov Further advancements in hyphenated techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, will be instrumental. nih.govactascientific.comox.ac.uknih.govijnrd.org The use of novel derivatization strategies and chemical isotope labeling can also enhance the quantitative analysis of these compounds. nih.govmdpi.com These advanced methods will enable more precise quantification of GSAC and its metabolites in various samples, from plant tissues to human biofluids.
Table 2: Advanced Analytical Techniques for γ-Glutamyl Peptides
| Analytical Technique | Key Advantages | Application for GSAC Analysis | Reference(s) |
| Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) | Minimizes matrix effects, high resolution and selectivity. | Determination of γ-glutamyl di- and tripeptides in serum and liver samples. | nih.gov |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | High sensitivity and enhanced chromatographic separation. | Quantitative analysis of γ-glutamyl peptides in cells and serum. | nih.govmdpi.com |
| Chemical Isotope Labeling (e.g., with benzoyl chloride) | Provides accurate internal standardization for quantitative analysis. | Quantification of γ-glutamyl peptides in cell culture. | nih.gov |
Exploration of GSAC's Role in Ecosystems and Agronomy
The ecological and agricultural significance of GSAC is an emerging area of research with considerable potential. A groundbreaking study has revealed that GSAC, a dipeptide unique to Allium plants, can induce soil suppressiveness to Fusarium wilt. asm.org The application of GSAC to soil was found to increase the relative abundance of indigenous antagonistic bacteria, thereby protecting crops like cucumber and spinach from the disease. asm.org This finding suggests a novel role for GSAC in mediating plant-microbe interactions in the rhizosphere.
Future agronomic research should explore the potential of using GSAC as a natural and sustainable tool for disease management. This could involve direct application to the soil or breeding for Allium varieties with higher GSAC content in their root exudates. Further investigation into the specific bacterial species stimulated by GSAC and the mechanisms of their antagonistic action is warranted. Understanding the broader ecological implications of GSAC in shaping soil microbial communities will be crucial for developing innovative agricultural practices.
Q & A
Q. How to address discrepancies in reported IC₅₀ values for cholesterol biosynthesis inhibition?
- Resolution : Replicate studies using standardized hepatocyte models (e.g., HepG2 cells) and identical assay conditions (e.g., 24-hour incubation, 10% FBS). Perform dose-response curves with at least six concentrations. Cross-validate with in silico models (e.g., molecular dynamics simulations of HMG-CoA reductase binding) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
